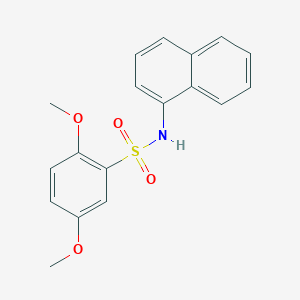
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is overexpressed in various types of cancer, making it a promising target for cancer therapy.
Mécanisme D'action
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide binds to the ATP-binding site of TOPK and inhibits its kinase activity. TOPK is involved in several cellular processes, including cell cycle regulation, DNA damage response, and cell migration. Inhibition of TOPK by 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide leads to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide also inhibits the phosphorylation of AKT and ERK, which are downstream targets of TOPK.
Biochemical and physiological effects:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits cell migration and invasion in vitro. In animal models of cancer, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to inhibit tumor growth and metastasis. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a potent and selective inhibitor of TOPK kinase activity, making it a valuable tool for studying the biological functions of TOPK. However, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has not been extensively studied in non-cancer cells or in vivo models of non-cancer diseases. In addition, the mechanism of action of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is not fully understood, and further research is needed to elucidate its downstream targets and signaling pathways.
Orientations Futures
Future research on 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide could focus on the following areas:
1. Combination therapy: 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to enhance the anti-tumor effects of chemotherapy drugs. Further studies could investigate the potential of combining 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide with other anti-cancer agents to improve therapeutic outcomes.
2. Non-cancer diseases: The role of TOPK in non-cancer diseases such as inflammation and autoimmune disorders is not well understood. Further research could explore the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in these areas.
3. Drug resistance: Resistance to chemotherapy drugs is a major obstacle in cancer treatment. Further studies could investigate the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in overcoming drug resistance in cancer cells.
4. Toxicity: The toxicity profile of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in animal models and humans is not well understood. Further studies could investigate the potential toxicity of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and identify any potential side effects.
Conclusion:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a promising small molecule inhibitor of TOPK kinase activity with potent anti-tumor activity in various cancer cell lines and animal models of cancer. Further research is needed to fully understand its mechanism of action, downstream targets, and potential applications in combination therapy and non-cancer diseases.
Méthodes De Synthèse
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It inhibits TOPK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has also been shown to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin. In addition, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has demonstrated efficacy in animal models of cancer, including breast cancer, lung cancer, and melanoma.
Propriétés
Formule moléculaire |
C19H17NO5S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-methoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO5S/c1-24-13-6-8-14(9-7-13)26(22,23)20-12-5-10-17-15(11-12)19-16(21)3-2-4-18(19)25-17/h5-11,20H,2-4H2,1H3 |
Clé InChI |
RCZCFVIMBGESDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)